molecular formula C15H22BrNO2 B111296 3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide CAS No. 1177362-17-2

3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide

Cat. No. B111296
CAS RN: 1177362-17-2
M. Wt: 328.24 g/mol
InChI Key: KGEMHBJIVQGAHC-UHFFFAOYSA-N
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Description

3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide, also known as 3-AMBH, is a synthetic compound with a wide range of applications in the fields of biochemistry, medicinal chemistry, and pharmaceutical sciences. It is a versatile building block for the synthesis of various heterocyclic compounds and has been used in the synthesis of drugs, pharmaceuticals, and other biologically active molecules.

Scientific Research Applications

Synthesis and Characterization

3-(1-Azepanylmethyl)-4-methoxybenzaldehyde hydrobromide is a compound that finds applications in various fields of scientific research due to its unique structural properties. Although the specific compound was not directly mentioned in the literature, related compounds such as vanillin derivatives and other methoxybenzaldehyde compounds have been extensively studied. For instance, vanillin, a close relative, is synthesized from 4-hydroxy-3-methoxybenzaldehyde and has been extensively used in pharmaceutical, perfumery, and food flavoring industries (Tan Ju & Liao Xin, 2003).

Another related compound, 4-[2-(4-Formyl-2-methoxyphenyloxy)ethoxy]-3-methoxybenzaldehyde, was synthesized through a reaction involving 4-hydroxy-3-methoxybenzaldehyde, showcasing the versatility of methoxybenzaldehyde derivatives in synthetic chemistry (Chun-Hua Diao et al., 2005). These studies underscore the importance of methoxybenzaldehyde derivatives in the synthesis of complex organic compounds.

Aggregation Induced Emission

In the realm of optoelectronics, derivatives of methoxybenzaldehyde, such as the azine monomer derived from vanillin, have been investigated for their unique aggregation-induced emission properties. This property is crucial for applications in optoelectronics, where materials that exhibit enhanced emission in the aggregated state are sought after (S. Dineshkumar & A. Muthusamy, 2016). The study of such properties in related compounds points towards potential applications of this compound in similar fields.

Polymer Science

Methoxybenzaldehyde derivatives also find applications in the synthesis of polymers with specific properties. For example, bis-aldehyde monomers derived from methoxybenzaldehyde compounds have been used to synthesize conductive pristine polyazomethines, highlighting their potential in the development of electrically conductive materials (A. Hafeez et al., 2019).

In addition, thermotropic liquid crystalline poly(azomethine ether)s have been prepared using monomers derived from vanillin, further demonstrating the utility of methoxybenzaldehyde derivatives in creating materials with tailored liquid crystalline properties (P. Kannan, S. Raja & P. Sakthivel, 2004).

Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(azepan-1-ylmethyl)-4-methoxybenzaldehyde;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.BrH/c1-18-15-7-6-13(12-17)10-14(15)11-16-8-4-2-3-5-9-16;/h6-7,10,12H,2-5,8-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEMHBJIVQGAHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)CN2CCCCCC2.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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